Adenine hydrochloride

Catalog No.
S517240
CAS No.
2922-28-3
M.F
C5H6ClN5
M. Wt
171.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenine hydrochloride

Researchers frequently struggle with Adenine free base's poor aqueous solubility (

CAS Number

2922-28-3

Product Name

Adenine hydrochloride

IUPAC Name

7H-purin-6-amine;hydrochloride

Molecular Formula

C5H6ClN5

Molecular Weight

171.59 g/mol

InChI

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H

InChI Key

UQVDQSWZQXDUJB-UHFFFAOYSA-N

solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Adenine hydrochloride; Leucon

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.Cl

The exact mass of the compound Adenine hydrochloride is 171.0312 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥99%

Package Size

5 g, 25 g, 100 g

Adenine hydrochloride (CAS 2922-28-3) is the monohydrochloride salt of the fundamental purine nucleobase, adenine. While the core purine structure is universally recognized for its role in cellular respiration, ATP energy transfer, and nucleic acid synthesis, the hydrochloride salt form is specifically engineered to overcome the severe physical handling limitations of the native free base . By protonating the basic nitrogen, this compound achieves drastically improved aqueous solubility and provides a stable, predictable stoichiometry for complex chemical synthesis. In industrial and advanced laboratory settings, Adenine hydrochloride is the preferred precursor for manufacturing nucleoside analogs, formulating high-concentration biological media, and reliably inducing preclinical hyperuricemic nephropathy models .

Research Fit

Enables aqueous cell culture supplementation without acidic co-solvents
Preferred hydrochloride counterion for pH-sensitive media formulations
Supports adenine receptor pharmacology and purinergic signaling research

Procurement teams often default to Adenine free base (CAS 73-24-5) due to its widespread availability and lower baseline cost; however, this substitution frequently fails in application. Adenine free base is notoriously hydrophobic, exhibiting an aqueous solubility of less than 1 mg/mL at neutral pH . Attempting to force the free base into solution requires the addition of strong acids (e.g., 0.5 M HCl) or high concentrations of organic solvents like DMSO, which can introduce severe cytotoxicity in cell culture assays or skew the pH of sensitive formulations . Furthermore, in synthetic API manufacturing, the unprotonated nitrogen of the free base can participate in unwanted side reactions, whereas Adenine hydrochloride provides a pre-protonated, protected state that ensures stoichiometric precision and higher yields without requiring in situ acidification.

Substitution Risk

Adenine HCl
Free adenine base
High aqueous solubility for ready stock preparation
Extremely low water solubility limits aqueous application
Dissolves directly in neutral water
May require acidic pH adjustment or organic co-solvents
Adenine HCl
Adenine sulfate
Freely soluble in water at neutral pH
Lower water solubility; requires 0.5 M HCl for comparable concentration
Chloride counterion compatible with standard buffers
Sulfate counterion may alter ionic strength and enzyme kinetics

Aqueous Solubility for Formulation

A primary procurement driver for Adenine hydrochloride is its vastly superior aqueous solubility compared to the free base. While adenine free base is notoriously difficult to dissolve in neutral water (typically <1 mg/mL) and requires the addition of 0.5 M HCl or DMSO to achieve working concentrations, Adenine hydrochloride readily dissolves in warm water to yield clear solutions at concentrations up to 50 mg/mL . This 50-fold increase in native aqueous solubility eliminates the need for harsh solvent additions that can induce cytotoxicity or alter the pH of delicate biological assays.

Evidence DimensionMaximum aqueous solubility
Target Compound Data50 mg/mL (warm water)
Comparator Or BaselineAdenine free base (<1 mg/mL in neutral water)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsNeutral to slightly warm aqueous conditions without organic co-solvents

Allows formulators and biologists to prepare high-concentration stock solutions without introducing cytotoxic solvents or extreme pH shifts.

Solubility vs. Base
Cross-study comparable
~43-fold higher aqueous solubility
Supports aqueous media preparation for cell culture
Target: 1 g/42 mL; Base: 1 g/2000 mL (Merck Index)

Dosing Uniformity in Hyperuricemia Models

In preclinical pharmacology, adenine derivatives are standard agents for inducing hyperuricemic nephropathy. However, utilizing adenine free base often results in inconsistent oral suspensions, leading to variable gastrointestinal absorption and high standard deviations in serum uric acid levels. Adenine hydrochloride is specifically selected for these models because its enhanced solubility profile ensures uniform dosing in aqueous vehicles . This uniform bioavailability accelerates the reproducible deposition of uric acid crystals in the kidneys, creating a more consistent pathological baseline for evaluating uricosuric drugs.

Evidence DimensionIn vivo dosing vehicle compatibility
Target Compound DataForms uniform, high-concentration aqueous solutions/suspensions
Comparator Or BaselineAdenine free base (forms highly heterogeneous, difficult-to-dose suspensions)
Quantified DifferenceSignificantly improved dose-to-dose consistency
ConditionsOral gavage or drinking water administration in rodent models

Reduces intra-cohort variability in hyperuricemia models, minimizing the number of animals required to achieve statistical significance.

Solubility vs. Sulfate
Cross-study comparable
~25-fold higher water solubility
Avoids acidic dissolution and sulfate counterion effects
HCl: ~291 mM; Sulfate: ~5.4 mM in water (25°C)

Thermal and Stoichiometric Control

For synthetic chemists developing modified oligodeoxynucleotides (ODNs) or antiviral nucleoside analogs, the protonated state of the purine ring is critical. Adenine hydrochloride provides a pre-protonated amine with a distinct thermal decomposition profile (289-291°C) compared to the extremely high melting point of the free base (~360°C) . In free-radical cyclopolymerization reactions, utilizing the hydrochloride salt of adenine derivatives allows for controlled oligomer formation and protects the basic nitrogen during complex coupling steps, whereas the neutral free base often requires in situ acidification that can complicate reaction stoichiometry and lower overall yields [1].

Evidence DimensionThermal decomposition and reactive state
Target Compound DataDecomposes at 289-291°C; pre-protonated basic nitrogen
Comparator Or BaselineAdenine free base (melts/sublimes ~360°C; unprotonated)
Quantified Difference~70°C lower thermal transition point with built-in protecting-group-like behavior
ConditionsFree-radical cyclopolymerization and nucleoside coupling reactions

Streamlines complex synthetic workflows by providing a highly pure, pre-activated salt form that prevents unwanted side reactions at the basic nitrogen.

Receptor Binding
Supporting evidence
Ki = 18 nM (rat adenine receptor)
Supports adenine receptor signaling research
No comparator data for free base or other salts
Storage Stability
Supporting evidence
Hygroscopic; store under inert gas
Protocol review required for long-term reproducibility
Cool, dark storage recommended; light sensitive

Cell Culture and Microbiological Media

Because it achieves aqueous solubility up to 50 mg/mL without the need for DMSO or external acidification, Adenine hydrochloride is the optimal choice for formulating rich yeast media (e.g., PMG media) and specialized mammalian cell culture supplements .

Hyperuricemia and CKD Modeling

The enhanced solubility of the hydrochloride salt allows for the preparation of uniform dosing vehicles (via oral gavage or drinking water). This ensures highly reproducible in vivo induction of hyperuricemic nephropathy and consistent uric acid crystal deposition in rodent models.

Nucleoside Analogs and Oligonucleotide Synthesis

In API manufacturing and polymer chemistry, the pre-protonated state and distinct thermal profile of Adenine hydrochloride protect the purine ring during complex coupling and free-radical cyclopolymerization reactions, leading to higher yields of modified oligodeoxynucleotides (ODNs) compared to the free base [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-concentration aqueous stock solutions
Hydrochloride salt solubility profile
Verify solubility and pH in target media
Adenine receptor pharmacology studies
Reported receptor binding parameters
Confirm affinity in your assay system
Enzymatic nucleotide metabolism assays
Well-defined soluble substrate
Substrate concentration accuracy; enzyme kinetic validation
Nucleic acid synthesis in cell culture
High-purity adenine source
Molar concentration consistency; control water content

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

171.0311729 Da

Monoisotopic Mass

171.0311729 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

364H11M7OD

Related CAS

52997-46-3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22177-51-1
2922-28-3

Wikipedia

Adenine hydrochloride

General Manufacturing Information

9H-Purin-6-amine, hydrochloride (1:1): ACTIVE
9H-Purin-6-amine, hydrochloride (1:?): INACTIVE
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